C Peptide is synthesized in the pancreas alongside insulin. It originates from proinsulin, which is synthesized in the endoplasmic reticulum of pancreatic beta-cells. Upon maturation, proinsulin is cleaved by prohormone convertases into insulin and C Peptide. In terms of classification, C Peptide falls under the category of peptide hormones and is considered a byproduct of insulin synthesis rather than an active hormone itself .
C Peptide can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used today due to its efficiency in producing high-purity peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .
Technical Details:
Recent advancements have introduced methods that minimize protecting group use, enhancing efficiency and reducing epimerization during synthesis .
C Peptide consists of 31 amino acids with a specific sequence that allows it to play its role in insulin biosynthesis. The molecular structure can be described as follows:
The structure features disulfide bonds that are critical for maintaining its stability during processing within the cell. The sequence of C Peptide varies slightly among species but generally maintains its functional properties across different organisms .
These reactions highlight the importance of C Peptide in ensuring that insulin is correctly formed and functional .
C Peptide primarily serves as an indicator of endogenous insulin production rather than having direct biological activity itself. Its secretion occurs simultaneously with insulin from pancreatic beta-cells in response to glucose levels in the blood.
This mechanism makes C Peptide a valuable tool for diagnosing conditions such as diabetes mellitus and assessing beta-cell function .
Relevant data indicates that C Peptide has a slower metabolic clearance rate compared to insulin, making it preferable for measuring endogenous insulin secretion .
C Peptide has several important scientific uses:
The discovery of C-peptide is inextricably linked to the elucidation of insulin biosynthesis. In 1967, Donald Steiner and colleagues at the University of Chicago identified a biosynthetic precursor to insulin, termed "proinsulin," through radiolabeling experiments with human insulinoma tissue. Their pivotal work demonstrated that this single-chain molecule contained the insulin A- and B-chains connected by an additional polypeptide segment—the connecting peptide (C-peptide) [1] [9]. This discovery resolved a longstanding biochemical puzzle: how insulin achieves efficient disulfide bond formation during biosynthesis. Steiner’s subsequent experiments showed that reduced proinsulin could refold with high yield upon reoxidation, establishing C-peptide’s fundamental role in facilitating correct insulin tertiary structure [1].
By 1969, Rubenstein and colleagues developed the first differential immunoassay capable of detecting C-peptide in human serum, confirming its co-secretion with insulin. This methodological breakthrough transformed C-peptide from a structural curiosity into a clinical biomarker. In 1975, Lise Heding advanced the field with a radioimmunoassay that specifically measured free C-peptide without cross-reactivity with proinsulin, cementing its utility in diabetes diagnostics [10]. These innovations revealed that C-peptide circulates at nanomolar concentrations in healthy individuals and provided the first evidence of residual beta-cell function in type 1 diabetes patients [1] [10].
Table 1: Key Historical Milestones in C-Peptide Research
Year | Discovery | Key Researchers |
---|---|---|
1967 | Identification of proinsulin as insulin precursor | Steiner et al. |
1968 | Isolation and sequencing of porcine C-peptide | Chance et al. |
1969 | First detection of C-peptide in human serum | Rubenstein et al. |
1970 | Development of human C-peptide radioimmunoassay | Melani et al. |
1975 | Specific immunoassay for free C-peptide | Heding |
C-peptide is encoded within the preproinsulin gene as a 31-amino acid segment in humans, flanked by the insulin B-chain (N-terminus) and A-chain (C-terminus). Biosynthesis initiates in pancreatic beta-cells with translation of preproinsulin—a 110-residue polypeptide containing an N-terminal signal peptide that directs it to the endoplasmic reticulum. Signal peptidase cleaves this leader sequence, yielding proinsulin [2] [9].
Within the endoplasmic reticulum, C-peptide’s primary function is thermodynamic: its conserved hydrophobic residues stabilize the folding intermediate, enabling correct alignment of cysteine residues for disulfide bond formation between insulin chains. Experimental deletion of C-peptide reduces insulin yield by >90% due to misfolding [1] [2]. Following folding, proinsulin traffics to the Golgi apparatus where prohormone convertases (PC1/3 and PC2) execute proteolytic cleavage. PC2 cleaves at the C-peptide–A-chain junction (Arg⁶⁴-Arg⁶⁵ in humans), while PC1/3 processes the B-chain–C-peptide boundary (Lys⁶⁴-Arg⁶⁵). Exopeptidase carboxypeptidase E then removes the basic residues, liberating mature insulin and C-peptide [2] [6].
The products are stored in secretory granules and released equimolarly upon beta-cell stimulation. While insulin undergoes rapid hepatic clearance (5–8 minute half-life), C-peptide is predominantly degraded by renal tubular enzymes (30–35 minute half-life), resulting in higher plasma concentrations [2] [8]. This differential metabolism underpins C-peptide’s reliability as an insulin secretion marker, particularly in hepatic disease or insulin antibody interference.
Table 2: Structural and Functional Characteristics of Human Proinsulin Components
Component | Length (AA) | Key Features | Biological Half-Life |
---|---|---|---|
Preproinsulin | 110 | N-terminal signal peptide (24 AA) | Not applicable |
Proinsulin | 86 | Intact A-chain, B-chain, C-peptide | 20–30 minutes |
Insulin | 51 | A-chain (21 AA), B-chain (30 AA) with disulfides | 5–8 minutes |
C-peptide | 31 | Conserved Glu¹, Gln³, Glu¹¹, and C-terminal pentapeptide | 30–35 minutes |
Human C-peptide is a 31-residue polypeptide (molecular mass 3020 Da) with an acidic isoelectric point (pI ~3.5) due to multiple glutamate residues. Comparative sequencing across mammals reveals striking evolutionary patterns: while insulin sequences are >90% conserved, C-peptide exhibits marked divergence in central regions but preserves eight residues universally (positions 1, 3, 6, 11, 12, 21, 27, and 31) [1] [4]. The C-terminal pentapeptide (Glu-Glu-Ala-Glu-Asp in humans) is exceptionally conserved and constitutes a functional domain demonstrated to bind cell membranes and activate intracellular signaling cascades [2] [8].
Biophysical studies show C-peptide adopts a flexible conformation in solution but exhibits helical propensity in membrane-mimetic environments. The C-terminal domain’s negative charge facilitates electrostatic interactions with putative G-protein coupled receptors, though a definitive receptor remains uncharacterized [4] [8]. Experimental truncation and alanine scanning mutagenesis confirm that residues 27–31 are essential for eliciting physiological responses. Synthetic C-terminal pentapeptide alone can stimulate Na⁺/K⁺-ATPase activity in renal tubules at 70–80% efficiency of full-length peptide [8].
Domain mapping reveals additional functional regions:
Table 3: Comparative C-Peptide Sequences Across Mammals
Species | Sequence (Conserved Residues Bolded) | Identity to Human (%) |
---|---|---|
Human | EAED LQVGQ VE N E G PG G GAG LQPLALE GSLQ | 100% |
Porcine | EVED PQVGQ AE L G L PG G GAG AQPLALE GSLQ | 74% |
Bovine | EVED PQVGQ AE L G L PG G GAG VQPLALE GSLQ | 71% |
Rat | ENEG MQVGQ VE N E G SG G GAG LQPLALE GSLQ | 68% |
Guinea pig | DPRG LQVGQ VD A S G PG G DPG LQPVALE GSLQ | 52% |
The structural plasticity of C-peptide—retaining critical functions despite sequence variation—suggests evolutionary pressure for metabolic roles beyond insulin processing. This is exemplified in guinea pigs, whose C-peptide shares only 52% identity with humans yet maintains functional competence in insulin biosynthesis [1] [4]. Current models propose that C-peptide’s conserved domains operate as modular effectors: the C-terminus engages cell-surface signaling, while the N-terminus and nuclear localization motif regulate transcriptional activity, positioning it as a bifunctional peptide with intra- and extracellular actions [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: